molecular formula C15H16N2O3S B352556 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide CAS No. 876900-75-3

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Cat. No.: B352556
CAS No.: 876900-75-3
M. Wt: 304.4g/mol
InChI Key: OTYPJFUNVDMPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide is a synthetic small molecule based on the thiazolidine-2,4-dione (TZD) pharmacophore, a sulfur-containing heterocycle recognized for its diverse biological potential. This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or personal use. The core thiazolidinedione structure is a privileged scaffold in medicinal chemistry. Derivatives of this nucleus have demonstrated significant research value across multiple therapeutic areas. Recent studies highlight that novel TZD analogs, particularly those with specific aromatic and allyl substitutions, exhibit potent antitumor activity by acting as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in cancer. Inhibition of this receptor can suppress tumor growth and metastasis . Furthermore, the structural motif is found in compounds that induce apoptosis and arrest the cell cycle in the S-phase . Beyond oncology, the thiazolidinedione core is under investigation for its antimicrobial properties . Research indicates that the bactericidal efficacy of these compounds is highly dependent on the specific substitutions on the heterocyclic ring, making this derivative a candidate for studies against Gram-positive and Gram-negative bacterial strains . Historically, the TZD moiety is also a known insulin sensitizer, forming the basis of several antidiabetic agents and providing a foundation for research into metabolic diseases . The mechanism of action for TZDs in various contexts can involve metabolic scission of the ring, leading to reactive intermediates, or targeted protein inhibition . This reagent is ideal for researchers in medicinal chemistry and drug discovery exploring structure-activity relationships (SAR) for developing new anticancer, antimicrobial, or metabolic disorder therapeutics.

Properties

IUPAC Name

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-7-17-14(19)12(21-15(17)20)9-13(18)16-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPJFUNVDMPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(m-Tolyl)chloroacetamide

Reaction of m-toluidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(m-tolyl)chloroacetamide. This intermediate is critical for subsequent cyclization:

m-Toluidine+ClCH2COClEt3NN-(m-Tolyl)chloroacetamide(Yield: 75–85%)\text{m-Toluidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(m-Tolyl)chloroacetamide} \quad \text{(Yield: 75–85\%)}

Thiourea-Mediated Cyclization

Treating N-(m-tolyl)chloroacetamide with thiourea in ethanol under reflux forms the thiazolidinone core. Anhydrous sodium acetate is often added to scavenge HCl:

N-(m-Tolyl)chloroacetamide+ThioureaΔEtOH, NaOAc2-Imino-4-thiazolidinone(Yield: 60–70%)\text{N-(m-Tolyl)chloroacetamide} + \text{Thiourea} \xrightarrow[\Delta]{\text{EtOH, NaOAc}} \text{2-Imino-4-thiazolidinone} \quad \text{(Yield: 60–70\%)}

Oxidation of the 2-imino group to a 2-oxo group (e.g., using H2_2O2_2/AcOH) completes the 2,4-dioxo structure.

Allylation at the Thiazolidinone N3 Position

Introducing the allyl group at position 3 requires selective alkylation. This is typically achieved via nucleophilic substitution or Mitsunobu conditions.

Alkylation with Allyl Bromide

The 2,4-dioxothiazolidin-5-yl intermediate is treated with allyl bromide in the presence of a base (e.g., K2_2CO3_3) in DMF:

2,4-Dioxothiazolidin-5-yl+Allyl BrDMFK2CO33-Allyl-2,4-dioxothiazolidin-5-yl(Yield: 50–65%)\text{2,4-Dioxothiazolidin-5-yl} + \text{Allyl Br} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3} \text{3-Allyl-2,4-dioxothiazolidin-5-yl} \quad \text{(Yield: 50–65\%)}

Regioselectivity is ensured by the electron-withdrawing oxo groups, directing alkylation to the N3 position.

Alternative Route via β-Aroylacrylic Acid Condensation

β-Substituted acrylic acids offer a one-pot route to functionalized thiazolidinones. For the target compound, β-allylacrylic acid derivatives are key.

Synthesis of β-Allylacrylic Acid

Maleic anhydride reacts with allyl alcohol under acid catalysis to form β-allylacrylic acid:

Maleic anhydride+Allyl OHH2SO4β-Allylacrylic acid(Yield: 70–80%)\text{Maleic anhydride} + \text{Allyl OH} \xrightarrow{\text{H}2\text{SO}4} \beta\text{-Allylacrylic acid} \quad \text{(Yield: 70–80\%)}

Cyclocondensation with Thiourea

Heating β-allylacrylic acid with thiourea in glacial acetic acid introduces the thiazolidinone ring:

β-Allylacrylic acid+ThioureaΔAcOH3-Allyl-2-imino-4-thiazolidinone(Yield: 55–65%)\beta\text{-Allylacrylic acid} + \text{Thiourea} \xrightarrow[\Delta]{\text{AcOH}} \text{3-Allyl-2-imino-4-thiazolidinone} \quad \text{(Yield: 55–65\%)}

Subsequent acylation with chloroacetyl chloride and coupling to m-toluidine installs the acetamide moiety.

Post-Cyclization Acylation Strategies

For late-stage diversification, the acetamide group is introduced after thiazolidinone formation.

Carbodiimide-Mediated Coupling

The 5-carboxylic acid derivative of 3-allyl-2,4-dioxothiazolidinone reacts with m-toluidine using EDCI/HOBt:

5-CO2H-thiazolidinone+m-ToluidineDMFEDCI/HOBtTarget Compound(Yield: 45–60%)\text{5-CO}_2\text{H-thiazolidinone} + \text{m-Toluidine} \xrightarrow[\text{DMF}]{\text{EDCI/HOBt}} \text{Target Compound} \quad \text{(Yield: 45–60\%)}

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Advantages
Chloroacetamide cyclizationN-(m-Tolyl)chloroacetamideCyclization, oxidation60–70%High regioselectivity
β-Aroylacrylic acid routeβ-Allylacrylic acidOne-pot cyclocondensation55–65%Fewer steps, scalable
Post-cyclization acylation5-CO2_2H-thiazolidinoneCarbodiimide coupling45–60%Modular late-stage modification

Mechanistic Considerations

  • Cyclocondensation : Thiourea attacks the α-carbon of chloroacetamide, displacing chloride and forming a thioamide intermediate. Intramolecular cyclization yields the thiazolidinone ring.

  • Allylation : The N3 nitrogen’s nucleophilicity is enhanced by adjacent electron-withdrawing groups, facilitating SN_N2 attack by allyl bromide.

Challenges and Optimization

  • Oxidation Control : Over-oxidation of the 2-imino group must be avoided; H2_2O2_2 in acetic acid provides optimal selectivity.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve allylation yields but require rigorous drying to prevent hydrolysis.

Biological Activity

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring, an allyl group, and a tolyl group. The synthesis typically involves the following steps:

  • Formation of the Thiazolidinone Ring : Reacting an appropriate thioamide with an α-halo acid under basic conditions.
  • Introduction of the Allyl Group : Achieved via an allylation reaction using allyl bromide.
  • Attachment of the Tolyl Group : Acylation with m-tolylamine and an acylating agent like acetic anhydride.

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that these compounds exhibit effectiveness against a range of microorganisms:

CompoundActivity TypeTested OrganismsResults
This compoundAntibacterialE. coli, S. aureusModerate to high activity compared to standards like ciprofloxacin
5-Ethylidene derivativesAntifungalC. albicansHigh antifungal activity leading to morphological changes in yeast cells

Studies have demonstrated that substituents on the thiazolidine ring can enhance antimicrobial potential; for instance, electron-withdrawing groups significantly improve activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of thiazolidinone derivatives are notable. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Angiogenesis : Compounds like ciglitazone have been reported to reduce VEGF production in cancer cells .

A study highlighted that this compound exhibited significant antiproliferative effects on multiple cancer cell lines including MDA-MB-231 and HCT116 .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as diabetes and cardiovascular diseases.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thiazolidine derivatives against standard bacterial strains. The results indicated that modifications at specific positions on the thiazolidine ring led to enhanced antibacterial activity compared to controls .
  • Anticancer Mechanisms : Research into the effects of thiazolidinones on cancer cell lines revealed that these compounds could effectively induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinedione derivatives, including 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

In a study conducted by Shaikh et al., derivatives of thiazolidine-2,4-dione were synthesized and tested for antimicrobial efficacy. The results showed that certain derivatives demonstrated potent activity against E. coli, S. aureus, and C. albicans with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

CompoundMicrobial Strains (MIC = µg/mL)
am1S. aureus: 8
am2E. coli: 16
am3C. albicans: 4

Antidiabetic Properties

Thiazolidinediones are recognized for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in managing insulin resistance in diabetes mellitus.

Case Study: PPAR-γ Activation

A study by Alagawadi et al. synthesized a series of thiazolidine derivatives and evaluated their binding affinity to PPAR-γ. The findings indicated that compounds similar to this compound exhibited promising antidiabetic activity through enhanced receptor activation .

CompoundBinding Affinity (kcal/mol)
7a-9.5
7d-10.1
7e-9.8

Antioxidant Activity

Thiazolidinediones have also been investigated for their antioxidant properties, which are essential for combating oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In a study focusing on the antioxidant activities of thiazolidine derivatives, it was found that compounds derived from the thiazolidinedione scaffold demonstrated significant free radical scavenging activity . The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests.

CompoundDPPH Scavenging Activity (%)
am1085
am1178

Anticancer Potential

Emerging research suggests that thiazolidinedione derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Study: Anticancer Screening

Yahiaoui et al. reported that certain thiazolidine derivatives showed antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HCT116 . The mechanisms involved include modulation of cell cycle progression and induction of apoptosis.

CompoundCancer Cell LineIC50 (µM)
11bMDA-MB-23120
12aHCT11615

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of N-substituted acetamides with heterocyclic cores. Key analogs include:

Compound Name Core Structure Substituents Key Features Reference
2-(3-Allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide Thiazolidine-2,4-dione 3-allyl, m-tolyl Allyl enhances reactivity
2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide Thiazolidine-2,4-dione 3-benzyl, 2,4-dimethylphenyl Bulkier benzyl group
Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(m-tolyl)amino)acetate Thiazolidine-2,4-dione 4-fluorophenyl, methyl ester Fluorine enhances electronegativity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone Pyridazinone core, 4-bromophenyl Mixed FPR1/FPR2 agonist activity

Key Observations :

  • The m-tolyl group contrasts with para-substituted aryl rings (e.g., 4-bromophenyl in ), affecting steric and electronic interactions with biological targets.

Physicochemical Properties

Comparative data on melting points and spectral characteristics:

Compound Name Melting Point (°C) IR (KBr, cm⁻¹) $^1$H NMR (δ, ppm) Reference
This compound Not reported C=O (~1740), NH (~3300) Allyl protons: 5.1–5.3 (m), m-tolyl: 7.1–7.3
N-(m-Tolyl)-2-(2-(4-bromophenyl)-6-methyl-1H-indol-3-yl)acetamide (4e) 198–199 C=O (~1725), NH (~3280) Bromophenyl: 7.5–7.7, indole NH: 10.2
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Not reported C=O (~1705), OCH₃ (~2850) Pyridazinone protons: 6.8–7.2

Insights :

  • Allyl-related proton signals in NMR (5.1–5.3 ppm) are a diagnostic feature absent in benzyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide, and how is reaction progress monitored?

  • Methodology : The compound is synthesized via multi-step protocols. A typical approach involves:

Step 1 : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base .

Step 2 : Coupling the intermediate with m-toluidine derivatives under reflux conditions.

Monitoring : Thin-layer chromatography (TLC) in hexane/ethyl acetate (1:1) is used to track reaction completion .

  • Characterization : Final products are purified via recrystallization (ethanol-DMF mixtures) and confirmed via melting points, IR, 1^1H NMR, and LC-MS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Methods :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1667–1674 cm1^{-1}, NH stretch at 3450–3509 cm1^{-1}) .
  • 1^1H NMR : Confirms substituent integration (e.g., m-tolyl protons at δ 7.5–7.9 ppm, allyl protons at δ 5.1–5.8 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

  • Impurity Sources :

  • Unreacted starting materials (e.g., residual m-toluidine detected via TLC).
  • By-products from incomplete cyclization (e.g., open-chain intermediates).
    • Analysis :
  • Elemental Analysis : Discrepancies in C/H/N content (e.g., calculated C 60.2% vs. found 60.7% ) indicate impurities.
  • HPLC-PDA : Resolves and quantifies impurities using reverse-phase columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for this compound?

  • Strategies :

Repurification : Recrystallize from alternative solvents (e.g., DMF/water) to remove hygroscopic residues .

Combined Techniques : Cross-validate via X-ray crystallography (for crystalline derivatives) or high-resolution mass spectrometry (HRMS) .

Error Mitigation : Ensure anhydrous conditions during synthesis to prevent hydrolysis by-products .

Q. How to design structure-activity relationship (SAR) studies for this compound’s hypoglycemic activity?

  • Experimental Design :

  • Substituent Variation : Modify the allyl group (e.g., replace with propyl or benzyl) and m-tolyl moiety (e.g., nitro or methoxy derivatives) .
  • In Vitro Assays :
  • PPAR-γ Binding : Evaluate using radioligand displacement assays.
  • α-Glucosidase Inhibition : Measure IC50_{50} values via spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
  • In Vivo Models : Administer derivatives (50–100 mg/kg) to streptozotocin-induced diabetic mice and monitor blood glucose .

Q. What pharmacological evaluation methods are suitable for assessing anti-parasitic activity?

  • Protocols :

  • Schistosoma mansoni SmCD1 Protease Inhibition :
  • IC50_{50} Determination : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in enzyme kinetics assays .
  • Molecular Docking : Perform in silico studies with SmCD1 (PDB: 3ZNT) to prioritize derivatives .
  • In Vivo Efficacy : Test lead compounds in infected murine models, quantifying parasite burden via perfusion .

Q. How to optimize toxicity profiles in preclinical studies?

  • Toxicity Screening :

  • Acute Toxicity (OECD 423) : Administer a single dose (300–2000 mg/kg) to Wistar rats, monitoring mortality and organ histopathology .
  • Subchronic Studies : 28-day repeated dosing (50–200 mg/kg) with hematological and biochemical profiling (ALT, creatinine) .
    • Mitigation Strategies : Introduce hydrophilic groups (e.g., sulfonamide) to reduce hepatotoxicity .

Q. What computational approaches support mechanistic studies of this compound?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., COX-2 binding for anti-inflammatory activity) using GROMACS .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
    • Tools :
  • AutoDock Vina : Dock the compound into target proteins (e.g., α-glucosidase) to predict binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.